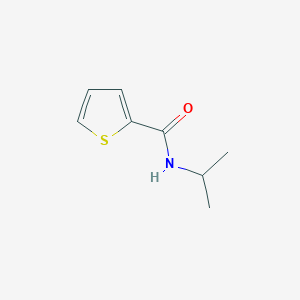

N-(propan-2-yl)thiophene-2-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-propan-2-ylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NOS/c1-6(2)9-8(10)7-4-3-5-11-7/h3-6H,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JREXQOUNZALZKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Synthetic Pathways for N Propan 2 Yl Thiophene 2 Carboxamide

Established Synthetic Routes to Thiophene-2-carboxamide Derivatives

The creation of thiophene-2-carboxamides, including the N-(propan-2-yl) derivative, is fundamentally based on the formation of a stable amide bond. This is typically achieved through direct reactions of carboxylic acid derivatives or through sophisticated cross-coupling reactions.

Amidation Reactions from Thiophene-2-carboxylic Acid Derivatives

The most direct method for synthesizing N-(propan-2-yl)thiophene-2-carboxamide is through the amidation of thiophene-2-carboxylic acid or its activated derivatives with isopropylamine. Thiophene-2-carboxylic acid itself is a stable organic compound that can be prepared through the oxidation of 2-acetylthiophene or thiophene-2-carboxaldehyde wikipedia.org.

A common laboratory and industrial approach involves a two-step process. First, the carboxylic acid is converted into a more reactive derivative, such as an acyl chloride. This is often accomplished by reacting thiophene-2-carboxylic acid with a chlorinating agent like thionyl chloride or oxalyl chloride nih.govmdpi.com. The resulting thiophene-2-carbonyl chloride is then reacted with isopropylamine, typically in the presence of a base like pyridine or triethylamine to neutralize the HCl byproduct, to yield the final amide product nih.gov.

Alternatively, direct amidation of the carboxylic acid can be achieved using coupling agents. These reagents activate the carboxylic acid in situ, facilitating the nucleophilic attack by the amine. This method avoids the need to isolate the often-sensitive acyl chloride. A variety of condensing agents can be employed for this purpose. . For instance, the use of dicyclohexylcarbodiimide (DCC) in conjunction with a catalyst like 4-dimethylaminopyridine (DMAP) is a well-established protocol for forming amide bonds without the need for protecting groups on other functionalities nih.gov. Another effective system for direct amidation involves the use of titanium tetrachloride (TiCl₄) with pyridine, which serves as both a Lewis acid activator and a base nih.govmdpi.com.

The table below summarizes various reagents used for the amidation of thiophene-2-carboxylic acid derivatives.

| Starting Material | Reagent(s) | Intermediate | Amine | Key Features |

| Thiophene-2-carboxylic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride | Thiophene-2-carbonyl chloride | Isopropylamine | Classic, high-yield method; requires handling of reactive acyl chloride. nih.govmdpi.com |

| Thiophene-2-carboxylic acid | Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Activated ester (in situ) | Isopropylamine | Direct amidation, avoids isolation of intermediates. nih.gov |

| Thiophene-2-carboxylic acid | Titanium tetrachloride (TiCl₄), Pyridine | Activated complex (in situ) | Isopropylamine | One-pot condensation method. nih.govmdpi.com |

| Ethyl thiophene-2-carboxylate | Ethylenediamine | N/A | Ethylenediamine | Direct aminolysis of an ester, often requiring heat. prepchem.com |

Coupling Reactions and Catalytic Systems for this compound Formation

While direct amidation forms the N-isopropyl bond, transition metal-catalyzed cross-coupling reactions are crucial for synthesizing more complex thiophene-2-carboxamide derivatives, where substitutions are required on the thiophene (B33073) ring itself. These reactions are typically performed on a halogenated thiophene precursor.

Palladium- and nickel-based catalysts are central to these transformations. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating C-C bonds by reacting a halogenated thiophene derivative with an aryl or heteroaryl boronic acid. For example, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide has been successfully coupled with various aryl boronic acids using a Pd(PPh₃)₄ catalyst, potassium phosphate as a base, and 1,4-dioxane as the solvent to produce 5-aryl substituted derivatives mdpi.com. Similarly, this method has been used to arylate 5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide nih.gov.

The Kumada cross-coupling is another key method, utilizing a Grignard reagent and a nickel or palladium catalyst to form C-C bonds jcu.edu.au. This reaction is highly effective for alkylating halothiophenes jcu.edu.au. For instance, Ni(dppe)Cl₂ has been shown to be a highly effective catalyst for producing poly(3-alkylthiophene)s with high regioselectivity rsc.org. While Pd(PPh₃)₄ can also be used, it may result in lower regioselectivity in some cases rsc.org. These catalytic systems allow for the construction of a substituted thiophene scaffold before or after the carboxamide group is installed.

The table below details common catalytic systems used in the synthesis of thiophene derivatives.

| Reaction Type | Catalyst | Base | Solvent | Application Example |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Arylation of 5-bromothiophene-2-carboxamides. nih.govmdpi.com |

| Suzuki-Miyaura Coupling | Pd₂(dba)₃ | - | 1,4-Dioxane | Synthesis of thiophene-based monomers. rsc.org |

| Kumada Coupling | Ni(dppe)Cl₂ | - | - | Regioregular synthesis of poly(3-alkylthiophene)s. rsc.org |

| Kumada Coupling | Pd(dppf)Cl₂ | - | - | Coupling of thienyl Grignard reagents with aryl bromides. rsc.org |

Advanced and Sustainable Synthetic Strategies

Recent advancements in chemical synthesis have focused on improving efficiency, reducing environmental impact, and enhancing safety. These principles have been applied to the production of thiophene carboxamides through techniques such as microwave-assisted synthesis and flow chemistry.

Microwave-Assisted Synthesis in Thiophene Carboxamide Chemistry

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods nih.govorganic-chemistry.org. The synthesis of thiophene carboxamide derivatives has benefited significantly from this technology.

For example, the reaction of 4-(2-chloroacetamido)thiophene-3-carboxamide with various aromatic amines was achieved in just 15 minutes under microwave irradiation at 120 °C, demonstrating a significant rate enhancement nih.gov. In another study, the formation of amic acids from a thiophene-2-carboxylic acid derivative and an anhydride was accomplished in four minutes using a domestic microwave oven, whereas the conventional method required four hours of refluxing in dioxane . This highlights the dramatic reduction in reaction time and energy consumption offered by microwave heating. The Paal-Knorr condensation to form the thiophene ring itself can also be efficiently performed using microwave assistance organic-chemistry.org.

The table below compares conventional and microwave-assisted methods for related amide syntheses.

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

| Furan-2-carboxamide synthesis | Reflux at 90-100 °C for 30 hours | 80 °C for 15 minutes | nih.gov |

| Succinamic acid synthesis from thiophene derivative | Reflux in 1,4-dioxane for 4 hours | Irradiation for 4 minutes | |

| Thiophene-3-carboxamide (B1338676) synthesis | - | 120 °C for 15 minutes | nih.gov |

Solvent-Free and Environmentally Benign Synthetic Protocols

In line with the principles of green chemistry, efforts have been made to develop synthetic protocols that minimize or eliminate the use of hazardous organic solvents. Microwave-assisted synthesis is often conducive to solvent-free conditions. A notable example is the solvent-free, microwave-assisted Suzuki coupling for preparing thiophene oligomers acs.org. In this method, the reactants are adsorbed onto a solid support, such as aluminum oxide, and irradiated, providing a rapid, efficient, and environmentally friendly route to these compounds acs.org. Similarly, 2-amino-thiophene-3-carboxylic derivatives have been synthesized under microwave irradiation in solvent-free conditions, reacting cyanoacetates with ketones and sulfur in the presence of a catalytic amount of morpholine researchgate.net. These methods reduce waste and avoid the environmental and safety issues associated with volatile organic solvents.

Flow Chemistry Applications in Thiophene-2-carboxamide Production

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, particularly for scalability, safety, and process control lianhe-aigen.comjst.org.in. In a flow system, reagents are pumped through a network of tubes and reactors, allowing for precise control over parameters like temperature, pressure, and reaction time jst.org.in. This is especially beneficial for highly exothermic reactions or those involving unstable intermediates, such as organolithium reagents, which are common in heterocyclic chemistry lianhe-aigen.comokayama-u.ac.jp.

While a specific end-to-end flow synthesis of this compound is not widely documented, the key steps in its synthesis are well-suited to this technology. For instance, lithiation and borylation reactions, which can be used to prepare substituted thiophene precursors for coupling reactions, are significantly improved in flow reactors. These systems allow for rapid mixing and precise temperature control, minimizing side reactions that can occur in batch processes okayama-u.ac.jp. The synthesis of various heterocyclic compounds for medicinal chemistry has been successfully demonstrated using flow reactors, showcasing the technology's potential for producing compounds like thiophene-2-carboxamides efficiently and safely on a large scale researchgate.net.

Stereoselective Synthesis Approaches for Chiral Analogs

This compound is an achiral molecule and therefore does not exist as enantiomers or diastereomers. As a result, stereoselective synthesis is not applicable to the preparation of the compound itself.

However, the principles of stereoselective synthesis become relevant when considering chiral analogs of this compound. Such analogs would require the introduction of one or more stereocenters into the molecular structure. This could be achieved, for example, by substitution on the thiophene ring or modification of the N-alkyl group. For instance, the introduction of a methyl group at the 3-position of the thiophene ring would create a chiral center, leading to (R)- and (S)-N-(propan-2-yl)-3-methylthiophene-2-carboxamide.

The synthesis of these hypothetical chiral analogs would necessitate the use of asymmetric synthesis strategies. Key approaches could include:

Chiral Pool Synthesis: This method would involve starting from an enantiomerically pure precursor that already contains the desired stereocenter. For example, a chiral substituted thiophene carboxylic acid could be coupled with propan-2-amine.

Use of Chiral Auxiliaries: A chiral auxiliary could be temporarily attached to an achiral precursor to direct the stereochemical outcome of a key bond-forming reaction. Following the reaction, the auxiliary would be removed to yield the enantiomerically enriched product.

Asymmetric Catalysis: The use of a chiral catalyst, such as a chiral transition metal complex or an organocatalyst, could facilitate the enantioselective formation of the desired stereocenter. For instance, an asymmetric hydrogenation or alkylation of a suitable thiophene precursor could be employed.

The development of stereoselective syntheses for chiral analogs would be a critical step in exploring the structure-activity relationships of this class of compounds in various research contexts.

Optimization of Synthetic Processes for this compound Research Scale-Up

Standard synthetic routes to this compound typically involve the coupling of thiophene-2-carboxylic acid with propan-2-amine. Two primary approaches are commonly considered:

Direct Amidation: This involves the direct reaction of the carboxylic acid and the amine in the presence of a coupling agent.

Two-Step Acyl Chloride Formation and Amination: This method proceeds via the conversion of the carboxylic acid to a more reactive acyl chloride, which is then reacted with the amine.

Optimization of Reaction Parameters:

A systematic study of various reaction parameters is crucial for optimizing the synthesis. This includes:

Solvent Selection: The choice of solvent can significantly impact reaction kinetics, solubility of reagents, and product isolation. A range of aprotic solvents such as dichloromethane (DCM), N,N-dimethylformamide (DMF), and acetonitrile (B52724) should be evaluated.

Coupling Agents and Additives: For direct amidation, a variety of coupling agents can be screened, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as phosphonium-based reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP). The addition of bases such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often required to neutralize the acid formed during the reaction.

Reaction Temperature and Time: The influence of temperature on reaction rate and selectivity needs to be carefully studied. Optimization of the reaction time is essential to ensure complete conversion while minimizing the formation of degradation products.

Stoichiometry of Reagents: Varying the molar ratios of the coupling agent, base, and amine relative to the carboxylic acid can help in identifying the optimal conditions for maximizing the yield of the desired amide.

Work-up and Purification:

The development of a robust and scalable work-up and purification protocol is a critical aspect of process optimization. This involves:

Quenching and Extraction: Efficient methods for quenching the reaction and extracting the product into a suitable organic solvent need to be established.

Crystallization and Chromatography: Purification by crystallization is generally preferred for large-scale synthesis due to its cost-effectiveness and efficiency. However, if necessary, column chromatography conditions, including the choice of stationary and mobile phases, should be optimized for efficient separation of the product from impurities.

A detailed investigation into these parameters will lead to a more efficient, cost-effective, and scalable process for the synthesis of this compound, thereby facilitating its availability for further research.

Advanced Structural Characterization and Conformational Analysis of N Propan 2 Yl Thiophene 2 Carboxamide

X-ray Crystallography for Solid-State Structural Elucidation

Detailed single-crystal X-ray diffraction data for N-(propan-2-yl)thiophene-2-carboxamide is not extensively available in publicly accessible research. The synthesis of this compound has been reported to yield a white amorphous solid, which may present challenges for the growth of crystals suitable for diffraction studies. However, analysis of closely related thiophene-2-carboxamide derivatives allows for a theoretical understanding of the potential solid-state structure.

Crystal Packing and Intermolecular Interaction Analysis

In the absence of specific crystallographic data for this compound, the crystal packing and intermolecular interactions can be inferred from studies on analogous compounds. Typically, thiophene (B33073) carboxamides engage in a variety of intermolecular forces that dictate their solid-state arrangement. Hydrogen bonding is a predominant feature, with the amide N-H group acting as a hydrogen bond donor and the carbonyl oxygen serving as an acceptor. This often leads to the formation of one-dimensional chains or dimeric structures.

Polymorphism and Crystallization Studies

There is currently no specific information available in the scientific literature regarding polymorphism or detailed crystallization studies for this compound. The existence of polymorphs would depend on the ability of the molecule to adopt different conformations or packing arrangements in the solid state, which could be influenced by crystallization conditions such as solvent, temperature, and rate of cooling. Further research would be necessary to explore the potential for polymorphic forms of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a powerful tool for elucidating the solution-state structure and dynamics of this compound. Analysis of the chemical shifts, coupling constants, and through-space correlations provides a detailed assignment of the proton and carbon signals and offers insights into the molecule's preferred conformation.

Published ¹H NMR data for this compound in deuterated chloroform (B151607) (CDCl₃) provides key information. The protons on the thiophene ring appear as distinct doublets of doublets, indicative of their coupling to one another. Specifically, the signals are observed at δ 7.49 (dd, 1H, ³JHH = 3.7 Hz, ⁴JHH = 0.9 Hz) and δ 7.46 (dd, 1H, ³JHH = 5.0 Hz, ⁴JHH = 1.0 Hz).

Interactive Data Table: ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Thiophene-H | 7.49 | dd | ³JHH = 3.7, ⁴JHH = 0.9 |

| Thiophene-H | 7.46 | dd | ³JHH = 5.0, ⁴JHH = 1.0 |

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Detailed Assignment

While specific 2D NMR spectra for this compound are not widely published, the application of these techniques would be crucial for unambiguous signal assignment.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the scalar coupling network between protons. It would show correlations between the adjacent protons on the thiophene ring and between the methine and methyl protons of the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbon atoms. This would allow for the definitive assignment of the carbon signals for the thiophene ring and the isopropyl moiety.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment would provide information about longer-range (two- and three-bond) correlations between protons and carbons. This would be instrumental in confirming the connectivity of the entire molecule, for instance, by showing correlations from the amide N-H proton to the carbonyl carbon and the carbons of the thiophene ring.

Dynamic NMR for Conformational Mobility and Exchange Studies

The amide bond in this compound has a partial double bond character, which can lead to restricted rotation and the potential for observing distinct conformers (rotamers) at low temperatures. Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at various temperatures, could provide valuable information on the energy barrier to this rotation.

Furthermore, DNMR could be employed to study the conformational flexibility of the isopropyl group and its rotation relative to the amide backbone. At room temperature, rapid conformational exchange would likely lead to averaged signals. However, at lower temperatures, it might be possible to observe the decoalescence of signals, allowing for the quantification of the exchange rates and the determination of the activation energy for these conformational processes. Such studies would offer a deeper understanding of the molecule's dynamic behavior in solution.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and can offer insights into its conformational state.

The IR spectrum would be expected to show characteristic absorption bands for the various functional groups. The N-H stretching vibration of the secondary amide would typically appear as a sharp band in the region of 3300-3500 cm⁻¹. The C=O stretching of the amide (Amide I band) is a strong absorption that would be expected around 1640-1680 cm⁻¹. The N-H bending vibration (Amide II band) would likely be observed near 1520-1570 cm⁻¹.

The thiophene ring would give rise to a series of characteristic bands. C-H stretching vibrations on the aromatic ring are expected above 3000 cm⁻¹. The C=C stretching vibrations of the thiophene ring typically appear in the 1400-1500 cm⁻¹ region. The C-S stretching vibration is often weaker and can be found in the fingerprint region. The isopropyl group would be identified by its characteristic C-H stretching and bending vibrations.

Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum, which could aid in their assignment.

Interactive Data Table: Expected Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide | N-H stretch | 3300-3500 |

| Amide | C=O stretch (Amide I) | 1640-1680 |

| Amide | N-H bend (Amide II) | 1520-1570 |

| Thiophene | C-H stretch | >3000 |

| Thiophene | C=C stretch | 1400-1500 |

| Isopropyl | C-H stretch | 2850-2970 |

| Isopropyl | C-H bend | 1370-1390 |

Conformational changes in the molecule, such as rotation around the amide bond, could lead to shifts in the positions and intensities of these vibrational bands. A detailed analysis, potentially supported by computational modeling, would be necessary to correlate specific spectral features with particular conformations.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for the structural elucidation of this compound. It provides precise information regarding the compound's molecular weight and elemental composition, and its fragmentation pattern offers a veritable fingerprint for its identification.

High-resolution mass spectrometry (HRMS) is particularly crucial for confirming the molecular formula. For this compound, the expected exact mass for the molecular ion [M]⁺• would be calculated based on the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S). A measured mass that falls within a narrow tolerance (typically <5 ppm) of the calculated mass for C₈H₁₁NOS provides unambiguous confirmation of the elemental composition. Studies on various thiophene carboxamide derivatives consistently utilize HRMS to establish and confirm the structures of newly synthesized compounds. mdpi.com

Electron Ionization (EI) is a common technique used to generate the mass spectrum. Upon electron impact, the this compound molecule loses an electron to form a positively charged molecular ion [M]⁺•. This molecular ion is often energetically unstable and undergoes fragmentation through various pathways. The analysis of these fragments is key to confirming the molecule's structure.

The fragmentation of this compound is predicted to follow patterns characteristic of both amides and thiophene-containing compounds. libretexts.orgrsc.org Key fragmentation pathways include:

α-Cleavage: A primary fragmentation route for aliphatic amines and amides involves the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage). libretexts.org In this case, cleavage within the N-isopropyl group would lead to the loss of a methyl radical (•CH₃) to form a stable iminium cation at m/z [M-15]⁺.

Amide Bond Cleavage (C-N Cleavage): A very common fragmentation pathway for amides is the cleavage of the bond between the carbonyl carbon and the nitrogen atom. rsc.orgnih.gov This would result in the formation of a stable thiophene-2-carbonyl cation (thienoyl cation) at m/z 111. This ion is a hallmark of 2-substituted thiophene carbonyl compounds. The other fragment would be the propan-2-amine radical.

Thiophene Ring Fragmentation: The thiophene ring itself can fragment. The mass spectrum of thiophene shows characteristic ions corresponding to the loss of acetylene (B1199291) (C₂H₂) and the formation of the cyclopropenyl sulfide (B99878) cation [C₃H₃S]⁺. nist.gov These fragments, or variations thereof, may be observed in the mass spectrum of the title compound, typically at lower m/z values.

McLafferty Rearrangement: While less likely for this specific structure due to the lack of a sufficiently long alkyl chain with a γ-hydrogen on the nitrogen substituent, the McLafferty rearrangement is a characteristic fragmentation for some amides. libretexts.orgresearchgate.net

The resulting mass spectrum would display a molecular ion peak corresponding to the mass of the compound, and a series of fragment ion peaks. The most intense peak in the spectrum is designated as the base peak.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Formula of Fragment | Fragmentation Pathway |

| 169 | Molecular Ion | [C₈H₁₁NOS]⁺• | Ionization of parent molecule |

| 154 | [M - CH₃]⁺ | [C₇H₈NOS]⁺ | α-Cleavage: Loss of a methyl radical from the isopropyl group |

| 111 | [Thiophene-C=O]⁺ | [C₅H₃OS]⁺ | Amide C-N bond cleavage |

| 83 | [Thiophene]⁺• | [C₄H₃S]⁺ | Cleavage of the entire carboxamide group |

Chiroptical Spectroscopy (e.g., CD, ORD) for Absolute Configuration Determination (if chiral derivatives)

The parent compound, this compound, is achiral as it does not possess a stereocenter and is superimposable on its mirror image. Therefore, it does not exhibit optical activity and is silent in chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD).

However, these techniques would become essential for the stereochemical analysis of chiral derivatives of this compound. Chirality could be introduced by modifying the structure, for example, by replacing the isopropyl group with a chiral substituent. A relevant example is (S)-N-(1-phenylethyl)thiophene-2-carboxamide, a chiral analog that has been synthesized for structural studies. researchgate.net

For such a chiral derivative, chiroptical methods would be employed to determine its absolute configuration (i.e., assigning it as R or S).

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum plots the difference in absorbance (ΔA) against wavelength and shows positive or negative peaks, known as Cotton effects, at the absorption bands of the molecule's chromophores. The thiophene ring and the carboxamide group are chromophores that would exhibit CD signals. The sign and intensity of the observed Cotton effects are unique to a specific enantiomer.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. It also produces a spectrum with Cotton effects that are directly related to those observed in CD.

To determine the absolute configuration of a new chiral thiophene carboxamide, the experimental CD or ORD spectrum would be compared to the spectrum of a known standard or, more commonly, to a spectrum predicted by theoretical calculations. Modern computational methods, such as time-dependent density functional theory (TD-DFT), are used to calculate the theoretical CD spectrum for a specific enantiomer (e.g., the R-enantiomer). A match between the experimental spectrum and the calculated spectrum for the R-enantiomer would confirm the absolute configuration as R. This combined experimental and theoretical approach is a powerful tool for the unambiguous assignment of stereochemistry in chiral molecules. Studies on various chiral polymers and materials containing the thiophene moiety have successfully used CD spectroscopy to investigate their helical structures and supramolecular chirality. tandfonline.comnih.gov

Computational and Theoretical Investigations of N Propan 2 Yl Thiophene 2 Carboxamide

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the electronic characteristics and three-dimensional shape of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations are used to solve the Schrödinger equation, providing detailed information about molecular orbitals and charge distribution. DFT, particularly with hybrid functionals like B3LYP, is frequently employed for its balance of accuracy and computational efficiency in studying thiophene (B33073) derivatives. nih.govnih.govmdpi.com These calculations are used to optimize the molecular geometry, determining the most stable arrangement of atoms and predicting parameters such as bond lengths and angles.

Theoretical studies on related thiophene-2-carboxamide and thiophene-2-carbohydrazide molecules have been successfully carried out using the B3LYP method with basis sets like 6-311++G(d,p), yielding excellent agreement between calculated and experimental structural data. nih.govnih.gov Such analyses for N-(propan-2-yl)thiophene-2-carboxamide would similarly establish its foundational structural and electronic properties.

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. mdpi.com The HOMO energy is related to the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. mdpi.comnih.gov

For various thiophene derivatives, DFT calculations have shown that the electron density in the HOMO is typically localized on the thiophene ring, while the LUMO is distributed across the carboxamide and adjacent groups. mdpi.com The HOMO-LUMO gap for related thiophene-carboxamide derivatives has been calculated to be in the range of 3.44 to 5.07 eV, indicating good stability. nih.govmdpi.comresearchgate.net From the HOMO and LUMO energies, several reactivity descriptors can be calculated, providing further insight into the molecule's behavior.

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap. mdpi.com |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating how easily the electron cloud is polarized. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom or molecule to attract electrons to itself. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) where μ = -χ | Measures the propensity of a species to accept electrons. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potentials. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are favorable for nucleophilic attack. Green areas denote neutral potential. researchgate.netresearchgate.net

In thiophene-carboxamide derivatives, the negative potential is generally concentrated around the electronegative oxygen and sulfur atoms, while the positive potential is located around the amide hydrogen and the hydrogen atoms of the alkyl groups. nih.govresearchgate.net This distribution is critical for understanding non-covalent interactions, such as hydrogen bonding, which play a significant role in ligand-receptor binding. Mulliken's atomic charge analysis further quantifies the charge distribution, showing that heteroatoms like oxygen, nitrogen, and sulfur typically carry negative charges due to their high electronegativity. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of different molecular conformations and the influence of the surrounding environment, such as a solvent. nih.gov

For a flexible molecule like this compound, MD simulations can reveal the accessible conformations in solution, the stability of intramolecular hydrogen bonds, and how solvent molecules arrange themselves around the solute. This information is crucial for a realistic understanding of the molecule's behavior in a biological context, as the conformation adopted in solution can significantly differ from the gas-phase optimized geometry and can affect its ability to bind to a biological target. nih.gov MD simulations are also used to refine the results of molecular docking by assessing the stability of the predicted ligand-protein complex in a dynamic, solvated environment. researchgate.net

Molecular Docking Studies with Hypothetical Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. researchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's biological activity. rjraap.com Thiophene-2-carboxamide derivatives have been extensively studied using molecular docking against various protein targets to explore their potential as antibacterial or anticancer agents. nih.govnih.govmdpi.com

The first step in a docking study involves identifying the binding site on the target macromolecule. This can be the known active site of an enzyme or a site predicted by computational algorithms. researchgate.net The docking software then samples a large number of possible conformations of the ligand within this site and scores them based on a scoring function. This function estimates the binding affinity, or interaction energy, between the ligand and the protein. researchgate.net

The binding score is typically expressed in kcal/mol, with more negative values indicating a more favorable interaction. researchgate.net For example, docking studies of thiophene-2-carboxamide derivatives against bacterial and antioxidant protein receptors have shown binding scores ranging from -6 to over -12 kcal/mol, suggesting strong binding potential. nih.govresearchgate.net These calculations help to rank different compounds and prioritize them for further investigation.

Beyond predicting the binding energy, a detailed analysis of the docked pose reveals the specific molecular interactions that stabilize the ligand-protein complex. These interactions are crucial for binding affinity and selectivity. Common interactions observed for thiophene-carboxamide derivatives include:

Hydrogen Bonding: The carboxamide moiety is an excellent hydrogen bond donor (the N-H group) and acceptor (the C=O group). These groups frequently form hydrogen bonds with amino acid residues like proline, serine, and glutamine in the protein's active site. nih.govnih.gov

Hydrophobic Interactions: The thiophene ring and the isopropyl group are nonpolar and can form favorable hydrophobic interactions with nonpolar amino acid residues such as valine, leucine, and isoleucine. nih.gov

Pi-stacking and Pi-cation Interactions: The aromatic thiophene ring can engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan, or in cation-π interactions with positively charged residues like lysine or arginine.

Analysis of these interactions provides a rational basis for the observed binding affinity and can guide the design of new derivatives with improved potency and selectivity. nih.gov

| Hypothetical Target | Typical Binding Score (kcal/mol) | Key Interacting Residues (Example) | Primary Interactions |

|---|---|---|---|

| Protein Tyrosine Phosphatase 1B (PTP1B) | -7.0 to -9.0 | Arg, Gln, Phe | Hydrogen Bonding, Pi-stacking |

| Bacterial DNA Gyrase B | -7.5 to -8.5 | Asp, Gly, Ile | Hydrogen Bonding, Hydrophobic |

| VEGFR-2 | -8.0 to -10.0 | Cys, Glu, Leu | Hydrogen Bonding, Hydrophobic |

| Enoyl-Acyl Carrier Protein Reductase (InhA) | -6.0 to -12.0 | Met, Pro, Tyr | Hydrogen Bonding, Pi-stacking |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational approach in modern drug discovery, aiming to correlate the physicochemical properties of a series of compounds with their biological activities. For derivatives of this compound, QSAR studies are instrumental in understanding the structural requirements for therapeutic activity and in guiding the design of new, more potent analogs. These models are built upon the principle that the biological effect of a compound is a function of its molecular structure.

Descriptor Calculation and Model Development for Predictive Activity

The foundation of a robust QSAR model lies in the accurate calculation of molecular descriptors, which are numerical representations of the chemical and physical characteristics of a molecule. For this compound and its derivatives, a variety of descriptors can be calculated to capture different aspects of their molecular structure. These are broadly categorized into constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors.

Descriptor Classes and Examples Relevant to Thiophene Carboxamides:

| Descriptor Class | Examples | Description |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Basic molecular properties derived directly from the molecular formula. |

| Topological | Wiener index, Randić index | Characterize the connectivity and branching of the molecule. |

| Geometrical | Molecular surface area, Molecular volume | 3D properties of the molecule, describing its size and shape. |

| Electrostatic | Dipole moment, Partial charges on atoms | Describe the charge distribution and polarity of the molecule. |

| Quantum-Chemical | HOMO/LUMO energies, Mulliken charges | Derived from quantum mechanical calculations, providing insights into electronic properties and reactivity. |

Once a comprehensive set of descriptors is calculated for a series of this compound derivatives with known biological activities (e.g., enzyme inhibition, receptor binding), statistical methods are employed to develop the QSAR model. Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF) are commonly used to establish a mathematical relationship between the descriptors (independent variables) and the biological activity (dependent variable).

The development of a predictive QSAR model involves several key steps:

Data Set Preparation: A diverse set of this compound analogs with a wide range of biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset.

Variable Selection: To avoid overfitting and to identify the most relevant descriptors, feature selection techniques such as genetic algorithms or stepwise regression are applied.

Model Building: A training set of compounds is used to construct the QSAR model using a chosen statistical method.

Model Validation: The predictive power of the model is assessed using an independent test set of compounds and various statistical metrics like the correlation coefficient (R²), cross-validated R² (q²), and root mean square error (RMSE).

Predictive Modeling for Target Binding Affinities (In vitro/Pre-clinical focus)

A primary application of QSAR modeling for this compound derivatives is the prediction of their binding affinities to specific biological targets. This is particularly valuable in the early stages of drug discovery for prioritizing compounds for synthesis and experimental testing. For instance, thiophene carboxamide derivatives have been investigated as inhibitors of various enzymes, and QSAR models can predict their inhibitory potency (e.g., IC₅₀ or Kᵢ values).

Molecular docking simulations often complement QSAR studies by providing insights into the binding mode of this compound derivatives within the active site of a target protein. For example, docking studies on N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues have been used to elucidate their binding to β-lactamase enzymes in E. coli mdpi.com. Such studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, which can be translated into descriptors for QSAR models.

A hypothetical QSAR model for the binding affinity of this compound derivatives to a kinase target might yield an equation like:

pIC₅₀ = β₀ + β₁(logP) + β₂(Dipole) + β₃(LUMO)

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, logP represents the lipophilicity, Dipole is the dipole moment, and LUMO is the energy of the Lowest Unoccupied Molecular Orbital. The coefficients (β) determined from the regression analysis would indicate the relative importance of each descriptor to the binding affinity.

Cheminformatics and Virtual Screening Approaches for Analog Design

Cheminformatics and virtual screening are powerful computational tools that leverage large chemical databases and predictive models to identify novel and promising drug candidates. For this compound, these approaches can be used to explore a vast chemical space and design new analogs with improved therapeutic properties.

Virtual screening can be broadly classified into two categories: ligand-based and structure-based methods.

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the biological target is unknown, LBVS methods can be employed. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. For designing new analogs of this compound, a known active compound can be used as a template to search for structurally similar molecules in a database. Techniques used in LBVS include:

Similarity Searching: Based on 2D fingerprints or 3D shape, this method identifies molecules that are most similar to a query molecule.

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) required for biological activity. This model can then be used as a 3D query to screen large compound libraries.

QSAR-Based Screening: A validated QSAR model can be used to predict the biological activity of a large virtual library of this compound derivatives, allowing for the selection of the most promising candidates for synthesis.

Structure-Based Virtual Screening (SBVS): If the 3D structure of the target protein is available, SBVS methods, primarily molecular docking, can be used. This approach involves computationally placing a library of virtual compounds into the binding site of the target and scoring their potential binding affinity. The top-scoring compounds are then considered for further investigation.

The process of virtual screening for designing analogs of this compound typically involves:

Library Preparation: A large database of commercially available or virtually generated compounds is prepared.

Target Preparation: If a structure-based approach is used, the 3D structure of the target protein is prepared for docking.

Screening: The virtual library is screened using either ligand-based or structure-based methods.

Hit Selection and Prioritization: The results of the virtual screen are analyzed, and a smaller, more manageable set of "hits" is selected based on scoring functions, predicted activity, and other criteria like drug-likeness and synthetic feasibility.

Through these cheminformatics and virtual screening approaches, researchers can efficiently explore a wide range of chemical modifications to the this compound scaffold, leading to the rational design of new analogs with enhanced potency, selectivity, and pharmacokinetic properties.

Biological Activity and Mechanistic Elucidation of N Propan 2 Yl Thiophene 2 Carboxamide in Vitro and Pre Clinical Mechanistic Studies

Target Identification and Validation Strategies in Cellular and Biochemical Systems

The initial stages of characterizing the biological activity of a compound like N-(propan-2-yl)thiophene-2-carboxamide involve a variety of in vitro methods to identify and validate its molecular targets. These strategies range from enzyme and receptor binding assays to broader cellular screens.

Enzyme Inhibition and Activation Studies (e.g., specific enzyme families potentially modulated by thiophene (B33073) carboxamides)

Thiophene carboxamide derivatives have been identified as modulators of several enzyme families. While direct enzymatic targets of this compound are not extensively documented, the activities of analogous compounds suggest potential areas of interaction.

A significant finding in a closely related class of N-aryl-N-alkyl-thiophene-2-carboxamides has been the identification of a compound that enhances the activity of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA2a). nih.gov This enzyme plays a critical role in cardiac muscle function by pumping calcium ions from the cytosol into the sarcoplasmic reticulum. nih.gov The studied compound was found to increase SERCA2a-mediated Ca²⁺ transport in vesicles derived from the sarcoplasmic reticulum. nih.gov This enhancement of enzymatic activity suggests a potential therapeutic application for heart conditions associated with diminished SERCA2a function. nih.gov

Furthermore, the broader family of thiophene carboxamides has been shown to inhibit various enzymes. For instance, certain derivatives have demonstrated inhibitory activity against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and alpha-glucosidase. researchgate.net Other research has identified thiophene-2-carboxamides with aryl substituents as potential inhibitors of protein tyrosine phosphatase 1B (PTP1B). mdpi.com Additionally, benzothiophene (B83047) carboxylate derivatives, which share structural similarities, have been identified as allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. nih.gov

These findings suggest that this compound could potentially interact with a range of enzymes, and its specific activity would be dependent on its unique structural features.

Table 1: Examples of Enzyme Modulation by Thiophene Carboxamide Derivatives

| Derivative Class | Target Enzyme | Observed Effect |

|---|---|---|

| N-aryl-N-alkyl-thiophene-2-carboxamides | SERCA2a | Activation nih.gov |

| Thiophene carboxamide derivatives | Acetylcholinesterase (AChE) | Inhibition researchgate.net |

| Thiophene carboxamide derivatives | Butyrylcholinesterase (BChE) | Inhibition researchgate.net |

| Thiophene carboxamide derivatives | Alpha-glucosidase | Inhibition researchgate.net |

| Thiophene-2-carboxamides with aryl substituents | Protein Tyrosine Phosphatase 1B (PTP1B) | Inhibition mdpi.com |

Receptor Binding Assays and Ligand-Target Interaction Profiling

While specific receptor binding data for this compound is limited, the general structure of thiophene carboxamides allows for potential interactions with various biological receptors. The thiophene ring provides a stable aromatic core, while the carboxamide linkage can participate in hydrogen bonding, a key interaction in ligand-receptor binding. ontosight.ai The nature and position of substituents on the thiophene ring and the amide nitrogen are critical in determining the binding affinity and selectivity for specific receptors. ontosight.ai

For example, a study on N-glycosyl-thiophene-2-carboxamides highlighted the importance of the substituent group for biological activity, where the thiophene-2-carboxamide moiety alone was inactive as an inhibitor of bFGF induced proliferation. nih.gov This indicates that while the core structure is important, the appended groups are crucial for specific receptor interactions.

Cellular Assays for Investigating Molecular Mechanisms (e.g., reporter gene assays, pathway analysis)

Cellular assays are instrumental in moving from target identification to understanding the functional consequences of a compound's activity within a biological system. For the SERCA2a-activating N-aryl-N-alkyl-thiophene-2-carboxamide, cellular assays in HEK293 cells expressing human SERCA2a demonstrated an increase in the endoplasmic reticulum's calcium load and uptake. nih.gov This provides a cellular-level confirmation of the biochemical findings.

In the context of anticancer research, various cellular assays have been employed to study thiophene carboxamide derivatives. These include cytotoxicity assays against cancer cell lines such as A375, HT-29, and MCF-7. nih.gov For compounds showing significant cytotoxic effects, further mechanistic studies are often performed, such as caspase-3/7 assays to detect apoptosis, mitochondrial membrane potential assays to assess mitochondrial integrity, and assays to measure reactive oxygen species (ROS) production. nih.gov

Mechanistic Investigations of Cellular Responses Mediated by this compound

Following the identification of a biological target or a cellular effect, the next step involves a more detailed investigation into the molecular pathways and regulatory networks that are modulated by the compound.

Elucidation of Intracellular Signaling Pathways Modulation

The activation of SERCA2a by the N-aryl-N-alkyl-thiophene-2-carboxamide analog has direct implications for intracellular calcium signaling. nih.gov In cardiomyocytes, this compound was shown to enhance the sarcoplasmic reticulum calcium load and the amplitude of calcium transients. nih.gov Calcium is a ubiquitous second messenger, and its tightly regulated intracellular concentration is crucial for a multitude of cellular processes, including muscle contraction, gene transcription, and cell death. By modulating a key regulator of intracellular calcium, this class of compounds can have profound effects on cellular signaling.

Effects on Gene Expression and Protein Regulation in Model Systems

The modulation of intracellular signaling pathways, such as calcium signaling, can ultimately lead to changes in gene expression and protein regulation. While specific studies on the effects of this compound on global gene and protein expression are not yet available, the known functions of its potential targets offer some hypotheses.

For instance, sustained alterations in intracellular calcium levels are known to affect the activity of calcium-sensitive transcription factors, which in turn can lead to widespread changes in gene expression. Similarly, the inhibition of protein tyrosine phosphatases like PTP1B by other thiophene carboxamides can have a significant impact on phosphorylation-dependent signaling cascades, ultimately influencing the activity and expression of numerous proteins. mdpi.com

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-aryl-N-alkyl-thiophene-2-carboxamide |

| N-glycosyl-thiophene-2-carboxamides |

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological potency and selectivity of lead compounds. For the thiophene-2-carboxamide scaffold, SAR studies have provided valuable insights into how different substituents on the thiophene ring and the amide nitrogen influence biological activity.

The rational design and synthesis of analogs are central to exploring the SAR of the thiophene-2-carboxamide core. Although specific studies on the synthesis of analogs of this compound for SAR exploration are not detailed in the available literature, general strategies for the synthesis of thiophene-2-carboxamide derivatives are well-established. These typically involve the coupling of a substituted thiophene-2-carboxylic acid with a corresponding amine. mdpi.comnih.gov

For the broader class of thiophene carboxamides, researchers have systematically synthesized series of analogs to probe the effect of various structural modifications. For instance, studies on related thiophene carboxamides have explored the impact of:

Substituents on the thiophene ring: The introduction of different groups (e.g., hydroxyl, methyl, amino) at various positions of the thiophene ring has been shown to significantly modulate the biological activity of these compounds. nih.govresearchgate.net

Modifications of the amide group: Altering the substituent on the amide nitrogen is a common strategy to influence potency and pharmacokinetic properties.

A variety of synthetic approaches have been employed to generate libraries of these compounds for screening. nih.govmdpi.com For example, the synthesis of novel thiophene-2-carboxamide derivatives has been achieved through the cyclization of precursor molecules followed by coupling with various amines. nih.govresearchgate.net

Table 1: Examples of Synthetic Strategies for Thiophene-2-Carboxamide Analogs

| Precursor Molecules | Reagents and Conditions | Resulting Scaffold | Reference |

|---|---|---|---|

| Ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives | N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide | Substituted thiophene-2-carboxamides | nih.govresearchgate.net |

| 5-bromothiophene-2-carboxylic acid | Thionyl chloride, followed by addition of an amine | 5-bromo-N-substituted-thiophene-2-carboxamides | mdpi.com |

This table is illustrative of general synthetic strategies for the broader class of thiophene carboxamides and does not represent the synthesis of specific analogs of this compound.

Pharmacophore mapping helps to identify the key structural features of a molecule that are responsible for its biological activity. For the thiophene-2-carboxamide scaffold, the essential pharmacophoric features generally include:

The thiophene ring: This aromatic ring can engage in various interactions with biological targets, and its sulfur atom can act as a hydrogen bond acceptor. mdpi.com

The carboxamide linker: The amide group is a crucial hydrogen bond donor and acceptor, playing a significant role in binding to target proteins. researchgate.net

The N-substituent: The nature of the group attached to the amide nitrogen is critical for determining the compound's specificity and potency.

While a specific pharmacophore model for this compound is not available, studies on other thiophene carboxamides have provided insights into their binding modes. For example, in a study of N-(thiazol-2-yl)-2-thiophene carboxamide derivatives as Abl inhibitors, molecular docking simulations were used to predict the binding mode and key interactions within the Abl catalytic site. nih.gov These studies often reveal the importance of hydrogen bonds and hydrophobic interactions in the ligand-protein complex. nih.gov

Table 2: Key Pharmacophoric Features and Interactions of Thiophene Carboxamides from General Studies

| Pharmacophoric Feature | Potential Interactions | Importance in Biological Activity | General Reference |

|---|---|---|---|

| Thiophene Sulfur | Hydrogen bonding, hydrophobic interactions | Contributes to binding affinity and selectivity | mdpi.com |

| Carboxamide NH | Hydrogen bond donor | Essential for anchoring to the target protein | researchgate.netnih.gov |

| Carboxamide C=O | Hydrogen bond acceptor | Key interaction with protein backbone or side chains | nih.gov |

This table represents a generalized summary of pharmacophoric features for the thiophene carboxamide class of compounds and is not specific to this compound.

Use as a Chemical Probe for Fundamental Biological Research

Chemical probes are small molecules used to study and manipulate biological systems. While there is no specific information on the use of this compound as a chemical probe, the broader class of thiophene carboxamides has the potential for such applications due to their diverse biological activities.

Phenotypic screening involves testing compounds in cell-based or organism-based models to identify molecules that produce a desired phenotypic change. This approach can provide valuable insights into the mechanism of action of a compound without prior knowledge of its specific molecular target.

Although no phenotypic screening data is available for this compound, other thiophene carboxamide derivatives have been evaluated in various cellular models. For instance, novel thiophene carboxamide scaffolds have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines, such as melanoma, colorectal cancer, and breast cancer. nih.gov Such studies can reveal the potential of these compounds as anticancer agents and provide a starting point for more in-depth mechanistic investigations. For example, a study on nitrothiophene carboxamides used phenotypic screening to identify compounds with antibacterial activity. researchgate.net

Once a compound shows interesting activity in phenotypic screens, it can be used as a tool to investigate the biological pathways involved in a particular disease. While there are no published studies detailing the use of this compound for elucidating biological pathway dysregulation, related compounds have been instrumental in such research.

For example, thiophene-3-carboxamide (B1338676) derivatives have been identified as dual inhibitors of c-Jun N-terminal kinase (JNK), a key player in cellular stress signaling pathways. nih.gov These inhibitors can be used to probe the role of JNK in various diseases, including neurodegenerative disorders and cancer. Similarly, other thiophene carboxamides have been shown to inhibit enzymes like VEGFR-2, which is crucial for angiogenesis, a process often dysregulated in cancer. mdpi.com

Table 3: Examples of Thiophene Carboxamide Derivatives Used in Mechanistic Studies

| Compound Class/Example | Biological Target/Pathway | Disease Model/Application | Reference |

|---|---|---|---|

| Thiophene-3-carboxamide derivatives | c-Jun N-terminal kinase (JNK) | Probing stress signaling pathways | nih.gov |

| PAN-90806 family (thiophene carboxamides) | VEGFR-2 | Investigating angiogenesis in cancer | mdpi.com |

This table provides examples of how the broader class of thiophene carboxamides has been used in mechanistic studies and does not include specific data for this compound.

Derivatization and Analog Development of N Propan 2 Yl Thiophene 2 Carboxamide

Synthesis of Substituted Thiophene (B33073) Ring Analogs

The thiophene ring of N-(propan-2-yl)thiophene-2-carboxamide is a prime target for substitution to explore structure-activity relationships (SAR). Various synthetic methodologies have been developed to introduce a wide range of functional groups at different positions of the thiophene nucleus.

One effective strategy involves the cyclization of functionalized precursors. For instance, a one-step synthesis has been reported for preparing thiophene-2-carboxamide derivatives bearing hydroxyl, methyl, or amino groups at the 3-position. This method relies on the condensation of an N-substituted-2-chloroacetamide with various functionalized thiocarbamoyl compounds. nih.gov

Direct C-H functionalization offers a more atom-economical approach to modifying the thiophene ring. Palladium-catalyzed direct arylation has been successfully employed to introduce aryl groups at either the C3 or C5 positions of thiophene-2-carboxamides. The regioselectivity of this reaction can be controlled by the judicious choice of the base and reaction conditions.

Furthermore, cross-coupling reactions are instrumental in creating diverse analogs. The Suzuki-Miyaura coupling, for example, is used to introduce aryl or heteroaryl substituents, often starting from a halogenated thiophene precursor like 5-bromothiophene-2-carboxylic acid. mdpi.com Amide coupling reactions, often facilitated by agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-Dimethylaminopyridine (DMAP), allow for the synthesis of various thiophene-carboxamide derivatives from substituted thiophene-2-carboxylic acids and corresponding amines.

A summary of common synthetic strategies for thiophene ring substitution is presented below.

Interactive Table: Synthetic Strategies for Thiophene Ring Substitution

| Strategy | Description | Key Reagents/Catalysts | Position(s) Substituted | Reference(s) |

|---|---|---|---|---|

| Precursor Cyclization | Construction of the thiophene ring from acyclic precursors containing desired substituents. | N-substituted-2-chloroacetamide, functionalized thiocarbamoyl compounds, sodium ethoxide. | C3, C4, C5 | nih.gov |

| Direct C-H Arylation | Palladium-catalyzed reaction to form a C-C bond directly on the thiophene ring. | Pd(OAc)₂, various bases (e.g., KOAc, Cs₂CO₃). | C3 or C5 | |

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling between a boronic acid and a halide. | Palladium catalyst, boronic acids, base. | Typically C5 (from 5-bromo precursor) | mdpi.com |

| Amide Coupling | Formation of the carboxamide bond from a substituted thiophene carboxylic acid. | EDC, DMAP, substituted amines. | Substituents pre-installed on the thiophene ring. | |

Modifications of the Carboxamide Nitrogen and Isopropyl Group

Alterations to the N-(propan-2-yl) portion of the molecule provide another avenue for analog development, influencing properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability.

The isopropyl group can be replaced with a variety of other alkyl or aryl substituents. This is typically achieved by using a different primary or secondary amine during the final amide coupling step with thiophene-2-carbonyl chloride or thiophene-2-carboxylic acid. For example, replacing isopropylamine with various substituted anilines yields a series of N-phenylthiophene-2-carboxamide derivatives. mdpi.com

Structure-activity relationship (SAR) studies have shown that the nature of the N-substituent is often critical for biological activity. Research on N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, for instance, has systematically explored the effects of different electron-withdrawing and donating substituents on the N-phenyl ring. mdpi.com Similarly, studies on thiophene-based kinase inhibitors have demonstrated that modifications at this position significantly impact target potency and selectivity. mdpi.commdpi.com

The table below summarizes examples of modifications made to the N-substituent and their general purpose in drug design.

Interactive Table: Examples of N-Substituent Modifications

| Original Group | Modified Group | Synthetic Approach | Purpose/Outcome | Reference(s) |

|---|---|---|---|---|

| N-(propan-2-yl) | N-Aryl (e.g., N-phenyl, N-(4-acetylphenyl)) | Amide coupling with a substituted aniline. | Explore SAR, introduce new interaction points, alter solubility. | nih.gov |

| N-(propan-2-yl) | N-Heteroaryl | Amide coupling with a heteroaromatic amine. | Modulate physicochemical properties, target specific receptor pockets. | |

| N-(propan-2-yl) | N-Alkyl chains of varying length | Amide coupling with different alkylamines. | Fine-tune lipophilicity and metabolic stability. | mdpi.com |

| -NH- | N-Alkylation/Arylation | Post-synthesis modification of the secondary amide. | Generally avoided as it removes a key hydrogen bond donor. | |

Heterocyclic Bioisosteres of the Thiophene Moiety (e.g., furan carboxamides)

Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a cornerstone of medicinal chemistry. ufrj.br The thiophene ring is often considered a bioisostere of the benzene ring. nih.gov This substitution can alter metabolic pathways, improve solubility, or modify target affinity while maintaining the core geometry required for biological activity. nih.gov

In the context of this compound, the thiophene moiety can be replaced with other five-membered heterocyclic rings like furan or pyrrole, or with six-membered rings such as pyridine. Furan-2-carboxamides, for example, have been designed as bioisosteric replacements for other scaffolds to improve metabolic stability. nih.govnih.gov Studies have shown that the replacement of a benzene or methoxybenzene ring with a thiophene ring is well-tolerated in certain classes of NMDA receptor antagonists, sometimes even leading to increased affinity. nih.govrsc.org

The choice of bioisostere can have significant consequences for the compound's pharmacological profile. For example, in the development of fungicidal agents, it was found that N-(2-substituted-3-thienyl) and N-(4-substituted-3-thienyl) carboxamides could function as effective bioisosteres for N-(2-substituted-phenyl) carboxamides, whereas the N-(3-substituted-2-thienyl) isomer could not.

Interactive Table: Bioisosteric Replacements for the Thiophene Ring

| Original Moiety | Bioisosteric Replacement | Rationale | Observed Outcome Example | Reference(s) |

|---|---|---|---|---|

| Thiophene | Phenyl | Classical bioisostere, alters electronic properties and metabolism. | Replacement of thiophene with a phenyl ring led to a drastic drop in JNK1 inhibitory activity in one study. nih.gov | nih.gov |

| Thiophene | Furan | Similar size and valency, alters hydrogen bonding potential and polarity. | Furan-2-carboxamides designed as stable bioisosteres of labile furanone rings showed good antibiofilm activity. nih.govnih.gov | cambridgemedchemconsulting.com |

| Thiophene | Pyridine | Introduces a nitrogen atom, affecting polarity, basicity, and hydrogen bonding. | Can reduce CYP-mediated metabolism and improve water solubility. cambridgemedchemconsulting.com |

| Thiophene | Pyrrole | Similar size, but with an N-H group that acts as a hydrogen bond donor. | Can fundamentally change receptor interactions. | |

Scaffold Hopping and Lead Optimization Strategies in Academic Drug Design

Scaffold hopping is a drug design strategy that involves replacing the core molecular framework (scaffold) of a known active compound with a chemically different one, while preserving the essential three-dimensional arrangement of key functional groups responsible for biological activity. nih.gov This approach is used to discover new intellectual property, improve compound properties, or escape undesirable features of the original scaffold.

Thiophene-based scaffolds are frequently used in scaffold hopping exercises. For instance, researchers have replaced the benzene ring of deoxyvasicinone alkaloids with a thiophene ring to create novel thieno[3,2-d]pyrimidines with potent anticancer activity. mdpi.com This demonstrates how a thiophene-containing scaffold can be "hopped" into a new chemical space to generate improved analogs.

Once a promising lead compound like this compound or its derivative is identified, it undergoes lead optimization. This iterative process involves making small, systematic chemical modifications to enhance potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov Key activities in lead optimization include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying parts of the molecule (e.g., substituents on the thiophene ring, the N-alkyl group) to understand which features are critical for activity. nih.gov

Improving Physicochemical Properties: Adjusting lipophilicity and solubility to achieve a better pharmacokinetic profile.

Minimizing Off-Target Effects: Modifying the structure to reduce binding to unintended biological targets.

Blocking Metabolic Hotspots: Identifying and modifying sites on the molecule that are prone to rapid metabolic breakdown. nih.gov

For example, a lead optimization campaign for thiophene-3-carboxamide (B1338676) derivatives as VEGFR-2 inhibitors involved extensive exploration of substituents to improve anti-proliferative activity and kinase inhibition. nih.gov

Development of Prodrugs and Chemical Delivery Systems for Research Tools

A prodrug is an inactive or less active derivative of a drug molecule that undergoes enzymatic or chemical conversion in the body to release the active parent drug. This strategy is employed to overcome various pharmaceutical challenges, such as poor solubility, low permeability across biological membranes (like the blood-brain barrier), or rapid metabolism.

For a compound like this compound, the secondary amide functionality presents a potential handle for prodrug design. While amides are generally more stable to hydrolysis than esters, several prodrug strategies for amides exist: ebrary.net

N-Acyloxyalkyl Prodrugs: An acyloxyalkyl group is attached to the amide nitrogen. This creates a derivative that can be cleaved by esterases to an unstable intermediate, which then releases the parent amide.

N-Mannich Bases: These are formed by reacting the amide with an aldehyde and a primary or secondary amine. They can increase solubility and are designed to revert to the parent amide under physiological conditions. nih.gov

Sulfenamide Prodrugs: A novel approach involves converting the N-H bond of the amide into an N-S bond, creating a sulfenamide that can be cleaved reductively in vivo. nih.gov

Chemical Delivery Systems (CDS) are more complex prodrugs designed for site-specific delivery, particularly to the central nervous system (CNS). tandfonline.com A CDS is a lipophilic molecule that can cross the blood-brain barrier. Once in the brain, it is designed to undergo enzymatic transformations that "lock" it in, preventing it from diffusing back out. Subsequent metabolic steps then slowly release the active drug. benthamdirect.com While specific CDS for this compound have not been reported, its inherent lipophilicity, which can be tuned through derivatization, makes its scaffold a potential candidate for incorporation into such brain-targeting delivery strategies. nih.gov Other advanced delivery methods include encapsulation in nanoparticles or liposomes to facilitate transport across biological barriers. tandfonline.comnih.gov

Analytical Methodologies for Research and Characterization of N Propan 2 Yl Thiophene 2 Carboxamide

Chromatographic Techniques for Purity Assessment and Isolation in Research Settings

Chromatography is an indispensable tool for separating N-(propan-2-yl)thiophene-2-carboxamide from impurities, byproducts, and unreacted starting materials. These methods are vital for both analytical-scale purity checks and larger-scale purification.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of thiophene (B33073) carboxamide derivatives. The development of a robust HPLC method is critical for achieving accurate and reproducible results. A typical method involves a reverse-phase approach, where the stationary phase is nonpolar (like C18) and the mobile phase is a more polar solvent mixture.

Method development for related thiophenic compounds often utilizes a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. mdpi.com The isocratic elution, where the mobile phase composition remains constant, can provide rapid analysis times, often under 10 minutes. mdpi.com For compounds that are more challenging to separate, a gradient elution may be necessary. Detection is commonly performed using a UV-Vis detector set at a wavelength where the thiophene chromophore exhibits strong absorbance. mdpi.comnih.gov

Validation of the HPLC method is essential and typically includes assessing linearity, limits of detection (LOD), and limits of quantitation (LOQ). mdpi.com Calibration curves are constructed by analyzing standard solutions across a range of concentrations to ensure a linear relationship between concentration and detector response. mdpi.com For Mass Spectrometry (MS) compatible applications, volatile buffers like formic acid can be used in the mobile phase instead of non-volatile acids like phosphoric acid. sielc.com

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reverse-Phase C18 | mdpi.com |

| Mobile Phase | Acetonitrile / Water mixture | mdpi.com |

| Elution | Isocratic or Gradient | mdpi.com |

| Detector | UV-Vis | mdpi.com |

| Wavelength | Set at λmax of the compound (e.g., 231 nm or 313 nm for thiophenes) | mdpi.com |

| Flow Rate | ~1.0 mL/min | mdpi.com |

Gas Chromatography (GC) is a powerful technique for assessing the purity of this compound, particularly for identifying and quantifying volatile impurities and residual solvents. ajrconline.org The choice of detector is crucial for achieving the required sensitivity and selectivity. While a Flame Ionization Detector (FID) is a general-purpose option, sulfur-selective detectors like the Flame Photometric Detector (FPD) or Sulfur Chemiluminescence Detector (SCD) offer significantly higher sensitivity and selectivity for sulfur-containing compounds like thiophenes. shimadzu.com The SCD is noted for its high selectivity, sensitivity, and good linearity over a wide concentration range. shimadzu.com

A typical GC method would involve a capillary column, such as a wax-based column (e.g., SH-WAX) or a 5% phenyl-methylpolysiloxane column (e.g., VF-5ms), suitable for separating semi-polar to nonpolar compounds. shimadzu.comthermofisher.com The analysis involves injecting a solution of the compound into the heated inlet, where it is vaporized. The carrier gas, typically helium, transports the vaporized sample through the column. thermofisher.com A temperature program is employed, starting at a lower temperature and ramping up to a higher temperature to ensure the efficient separation of compounds with different boiling points. thermofisher.com This allows for the detection of starting materials (e.g., thiophene), residual solvents from synthesis (e.g., dichloromethane, ethanol), and other volatile byproducts. ajrconline.orgthermofisher.com

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | SH-WAX (30 m × 0.32 mm I.D., df = 1 μm) | shimadzu.com |

| Carrier Gas | Helium | thermofisher.com |

| Injector Temperature | 250 °C | thermofisher.com |

| Oven Program | e.g., 40 °C (2 min) ramped at 10 °C/min to 100 °C (1 min) | shimadzu.com |

| Detector | Sulfur Chemiluminescence Detector (SCD) or Mass Spectrometry (MS) | shimadzu.comthermofisher.com |

For the isolation of this compound in larger quantities for further research, preparative chromatography is the method of choice. This technique operates on the same principles as analytical chromatography but is designed to handle larger sample loads. Gravity column chromatography using silica (B1680970) gel as the stationary phase is a common and cost-effective method for purifying synthesized thiophene carboxamide derivatives. mdpi.comnih.gov